molecular formula C27H42O3 B1664031 (25S)-Delta(7)-dafachronic acid CAS No. 949004-12-0

(25S)-Delta(7)-dafachronic acid

Cat. No. B1664031
M. Wt: 414.6 g/mol
InChI Key: SQTAVUCHOVVOFD-OBRBSRNPSA-N
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Description

“(25S)-Delta(7)-dafachronic acid” is involved in various chemical reactions and pathways . It interacts selectively and non-covalently with other substances .

Scientific Research Applications

Activation of DAF-12 Nuclear Hormone Receptor

(25S)-Delta(7)-dafachronic acid is most notably involved in the activation of the DAF-12 nuclear hormone receptor in Caenorhabditis elegans. This activation is a critical checkpoint for the nematode to acquire reproductive competence and to transition into adulthood rather than entering a dauer diapause state. Both the (25S)- and (25R)-Delta(7)-dafachronic acids are potent transcriptional activators, with (25S)-Delta(7)-dafachronic acid being the most potent and biologically relevant isomer (Sharma et al., 2009).

Synthesis and Biological Activity

The synthesis and biological activity of various isomers of dafachronic acids have been explored, highlighting the hormonal activity of these compounds. (25R)-Delta(7)-dafachronic acid, for instance, exhibits high hormonal activity, demonstrating the importance of these compounds in nematode biology (Martin et al., 2009).

Development of DAF-12 Ligands

The development and synthesis of dafachronic acid ligands for DAF-12 receptor, including (25S)-Delta(7)-dafachronic acid, are significant for understanding the molecular mechanisms governing nematode development and lifespan. This research has implications for broader biological studies and potential therapeutic applications (Liu et al., 2015).

Role in Nematode Life Cycle

(25S)-Delta(7)-dafachronic acid plays a crucial role in nematode life cycles, particularly in controlling the formation of dauer and infective larvae. This role is conserved across various nematode species, indicating the fundamental importance of this molecule in nematode biology (Ogawa et al., 2009).

properties

IUPAC Name

(2S,6R)-6-[(5S,9R,10S,13R,14R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h9,17-19,22-24H,5-8,10-16H2,1-4H3,(H,29,30)/t17-,18+,19+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTAVUCHOVVOFD-OBRBSRNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC[C@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284427
Record name delta7-Dafachronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(25S)-Delta(7)-dafachronic acid

CAS RN

949004-12-0
Record name (5α,25S)-3-Oxocholest-7-en-26-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=949004-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name delta7-Dafachronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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